molecular formula C10H11Br2NO B14067183 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14067183
M. Wt: 321.01 g/mol
InChI Key: QBVXTJWJXVEXAR-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H11Br2NO. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-aminoacetophenone followed by the introduction of a bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
  • Oxidation reactions produce nitro or nitroso compounds.
  • Reduction reactions result in alcohols or amines.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

  • 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
  • 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one

Comparison: 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atoms and the propanone moiety. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The presence of both amino and bromomethyl groups on the phenyl ring provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2

InChI Key

QBVXTJWJXVEXAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CBr)CC(=O)CBr

Origin of Product

United States

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